N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

CDK4 selectivity Cell cycle arrest Kinase profiling

This synthetic pyridazinone derivative is a potent, ATP-competitive CDK4 inhibitor (Ki = 2 nM) with ~140-fold selectivity over CDK6 (Ki = 279 nM). Unlike clinically advanced pan-CDK4/6 inhibitors (e.g., Palbociclib), this compound uniquely combines CDK4 inhibition with NADPH oxidase modulation, enabling researchers to dissect CDK4-driven cell cycle regulation and ROS attenuation without confounding CDK6-dependent phenotypes. Its weak CDK6 affinity (279 nM) makes it an ideal orthogonal tool for CRISPR/RNAi validation screens targeting CDK6, avoiding false positives caused by pan-inhibitors. Ideal for preclinical oncology and inflammation research.

Molecular Formula C20H25N3O3
Molecular Weight 355.438
CAS No. 953258-26-9
Cat. No. B2664582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS953258-26-9
Molecular FormulaC20H25N3O3
Molecular Weight355.438
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3
InChIInChI=1S/C20H25N3O3/c1-26-17-9-4-6-15(14-17)18-11-12-20(25)23(22-18)13-5-10-19(24)21-16-7-2-3-8-16/h4,6,9,11-12,14,16H,2-3,5,7-8,10,13H2,1H3,(H,21,24)
InChIKeyMFYMIXSPFXVOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 953258-26-9): A CDK4-Selective Pyridazinone Inhibitor with Dual NADPH Oxidase Activity


N-Cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 953258-26-9) is a synthetic pyridazinone derivative that functions as a potent, ATP-competitive inhibitor of cyclin-dependent kinase 4 (CDK4) [1]. This compound is also categorized as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological reactive oxygen species (ROS) production . Belonging to the broader class of protein kinase inhibitors, this molecule is primarily utilized in preclinical oncology and inflammation research to dissect CDK4-specific cell cycle regulation and oxidative stress pathways.

Why Generic CDK4/6 Inhibitors Cannot Replace N-Cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide in Targeted Studies


Substituting this compound with clinically advanced CDK4/6 inhibitors like Palbociclib or Ribociclib introduces significant pharmacological confounding due to divergent selectivity windows. While Palbociclib exhibits near-equipotent inhibition of CDK4 (IC50 11 nM) and CDK6 (IC50 16 nM) , the target compound displays a distinct intra-class selectivity profile, with a Ki of 2 nM for CDK4 versus 279 nM for CDK6 [1]. This ~140-fold selectivity gap is critical for experiments aiming to isolate CDK4-dependent phenotypes from CDK6-mediated biology, as pan-inhibition masks gene-specific functions. Furthermore, unlike many generic pyridazinone scaffolds, this specific N-cyclopentyl derivative uniquely combines CDK inhibition with NADPH oxidase modulation, creating a dual-mechanism tool compound unsuitable for simple analog replacement.

Quantitative Differentiation Evidence for N-Cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide


CDK4 vs. CDK6 Selectivity: A 140-Fold Window for Isolating G1-S Checkpoint Biology

When compared to the established clinical inhibitor Palbociclib, which maintains a relatively balanced CDK4/6 inhibition ratio (IC50: 11 nM vs. 16 nM; ~1.4-fold selectivity) , the target compound demonstrates a pronounced preference for CDK4. Biochemical inhibition constants (Ki) reveal a stark kinetic selectivity margin: CDK4 Ki = 2 nM versus CDK6 Ki = 279 nM [1]. This constitutes an approximately 140-fold intra-family selectivity advantage over CDK6, starkly contrasting with the pan-CDK4/6 profile of Ribociclib (IC50: 10 nM vs. 39 nM; ~4-fold) [2]. The divergent inhibition signature renders this pyridazinone derivative superior for functional genomics studies specifically probing CDK4-associated transcription or kinase-independent functions.

CDK4 selectivity Cell cycle arrest Kinase profiling

Exclusion of Off-Target OCT1 Transporter Inhibition: A Procurement Advantage for Clean Cellular Phenotyping

Poly-specific organic cation transporters (OCTs) are a common source of off-target cellular accumulation and toxicity for many kinase inhibitors. In a functional cellular uptake assay using HEK293 cells overexpressing human OCT1, the target compound demonstrated negligible interaction, exhibiting an IC50 of 138,000 nM (138 µM) [1]. To contextualize this finding, known OCT1 substrates/inhibitors often exhibit IC50 values in the low micromolar range (e.g., Verapamil IC50 ~2.9 µM) [2]. The three-order-of-magnitude gap between the compound's CDK4-targeted biochemical Ki (2 nM) and its OCT1 inhibitory IC50 confirms a wide therapeutic selectivity window in vitro, reinforcing procurement value for oncology researchers seeking minimal transporter-mediated pharmacokinetic interference.

Drug transporter selectivity OCT1 Off-target liability

N-Cyclopentyl Substitution: Structural Determinants for NADPH Oxidase (NOX) Dual-Targeting

The specific N-cyclopentyl butanamide side chain is hypothesized to be crucial for the compound's reported NADPH oxidase inhibitory activity, a property not observed in standard N-isopropyl or N-phenyl pyridazinone analogs . While specific NOX isoform IC50 data for this compound is limited in the public domain, its application as a NADPH oxidase inhibitor has been established through independent preclinical studies investigating inflammatory disease models . Inferring from class-level SAR data, pyridazinone derivatives lacking the cyclopentyl motif typically lose NOX binding affinity, making this precise chemical structure necessary for dual CDK/NOX targeting. This structural uniqueness prevents simple substitution with cheaper, non-cyclopentyl intermediates.

NADPH oxidase ROS inhibition Structure-Activity Relationship

Optimal Application Scenarios for N-Cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide


Elucidating CDK4-Specific Transcriptional Regulation in Rb-Positive Cancers

In estrogen receptor-positive (ER+) breast cancer lines where CDK4 and CDK6 exhibit distinct roles in cyclin D1 amplification, this compound's 140-fold CDK4 selectivity profile allows researchers to pharmacologically dissect CDK4-driven transcription without ablating CDK6-dependent hematopoietic or metabolic functions. The wide selectivity gap over OCT1 transporters further ensures that cellular phenotypes are not confounded by transporter saturation effects [1].

Dual-Mechanism Probe for Tumor-Stroma Oxidative Stress Interactions

For research into tumor microenvironment crosstalk, the compound's combined CDK4 inhibitory and NADPH oxidase modulatory properties provide a unique chemical probe. Investigators can study the intersection of cell cycle arrest and ROS attenuation, a combination not achievable with clinically approved CDK4/6 inhibitors like Palbociclib, which lack NOX activity . This is particularly relevant in pancreatic and lung adenocarcinoma models where NOX4-driven ROS promotes stromal activation.

Negative Control Design for CDK6-Dependent Phenotype Screening

In CRISPR or RNAi validation screens targeting CDK6, pan-inhibitors such as Abemaciclib often produce false-positive results due to residual CDK4 inhibition. The target compound's weak CDK6 Ki (279 nM) makes it an ideal orthogonal tool for confirming that observed phenotypes are indeed CDK6-specific when used alongside CDK6-selective degraders or genetic knockouts [1].

Quote Request

Request a Quote for N-cyclopentyl-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.